(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic compound featuring a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a brominated furan moiety via a ketone bridge. This structure combines the conformational rigidity of the spirocyclic system with the electron-deficient nature of the 5-bromofuran group, making it a candidate for pharmaceutical applications, particularly in targeting sigma receptors .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c14-11-3-2-10(19-11)12(16)15-6-4-13(5-7-15)17-8-1-9-18-13/h2-3H,1,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBEHCZMCLTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=C(O3)Br)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting with the bromination of furan. The brominated furan is then subjected to a series of reactions to introduce the spirocyclic moiety. Common reagents used in these steps include bromine, various organic solvents, and catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can produce a variety of functionalized furan derivatives.
Scientific Research Applications
(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity is being explored for therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with molecular targets in biological systems. The brominated furan ring and spirocyclic moiety can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The bromine in the target compound likely increases reactivity compared to non-halogenated analogs like 9-benzyl derivatives .
- Spirocyclic Rigidity : All analogs retain the 1,5-dioxa-9-azaspiro[5.5]undecane core, which enforces a specific conformation critical for receptor interactions .
- Linker Diversity: The ketone bridge in the target compound contrasts with propanone or ethoxycarbonyl linkers in analogs, affecting pharmacokinetic properties .
Biological Activity
Overview
The compound (5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS Number: 1351609-81-8) is a complex organic molecule notable for its unique spirocyclic structure, which includes a brominated furan ring and a spirocyclic moiety containing both oxygen and nitrogen atoms. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | (5-bromofuran-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
| Molecular Formula | C13H16BrN2O4 |
| Molecular Weight | 330.17 g/mol |
| CAS Number | 1351609-81-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The brominated furan ring and the spirocyclic moiety can bind to specific enzymes or receptors, which may lead to the modulation of their activity. This interaction can result in:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling Pathways : It may affect signal transduction mechanisms, potentially influencing cell growth and differentiation.
Antimicrobial Activity
Recent studies have indicated that compounds containing brominated furan rings exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Potential
Research has suggested that spirocyclic compounds possess anticancer properties due to their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can:
- Inhibit proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study Example : A study conducted on the MCF-7 cell line revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The unique structural features of this compound set it apart from other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzofuran Derivatives | Similar furan ring but different substitutions | Moderate antimicrobial activity |
| Spirocyclic Compounds | Similar spirocyclic core but different heteroatoms | Varying anticancer properties |
| (5-Bromofuran Derivative) | Contains bromine; potential for increased reactivity | Notable antimicrobial effects |
Q & A
Q. How can researchers validate the compound’s proposed mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., monoamine oxidases) in cell lines and assess compound efficacy.
- Thermodynamic Profiling : Measure binding kinetics (e.g., SPR or ITC) to confirm direct interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
